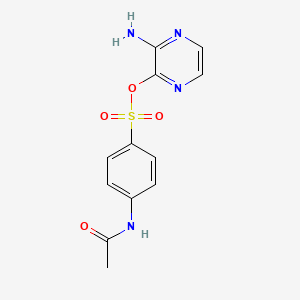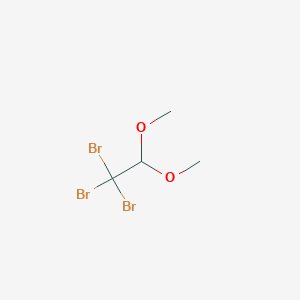![molecular formula C19H41NO B14006659 2-[Hexadecyl(methyl)amino]ethan-1-ol CAS No. 7089-36-3](/img/structure/B14006659.png)
2-[Hexadecyl(methyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol,2-(hexadecylmethylamino)-: is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to a hexadecylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,2-(hexadecylmethylamino)- typically involves the reaction of ethanol with hexadecylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Direct Alkylation: Ethanol reacts with hexadecylmethylamine in the presence of a suitable catalyst to form Ethanol,2-(hexadecylmethylamino)-.
Reductive Amination: This method involves the reduction of an aldehyde or ketone in the presence of hexadecylmethylamine and a reducing agent.
Industrial Production Methods: Industrial production of Ethanol,2-(hexadecylmethylamino)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol,2-(hexadecylmethylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Ethanol,2-(hexadecylmethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol,2-(hexadecylmethylamino)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound can alter the function of these targets by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Membrane Interaction: Altering the fluidity and permeability of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Ethanol,2-(hexadecylmethylamino)- can be compared with other similar compounds, such as:
Ethanol,2-(methylamino)-: A simpler analog with a shorter alkyl chain.
Ethanol,2-(ethylamino)-: Another analog with a different alkyl group.
Hexadecanol: A long-chain alcohol without the amino group.
Uniqueness: The presence of both the hydroxyl and hexadecylmethylamino groups in Ethanol,2-(hexadecylmethylamino)- imparts unique chemical properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
7089-36-3 |
|---|---|
Molekularformel |
C19H41NO |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-[hexadecyl(methyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h21H,3-19H2,1-2H3 |
InChI-Schlüssel |
YICPXEDJPQHPQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


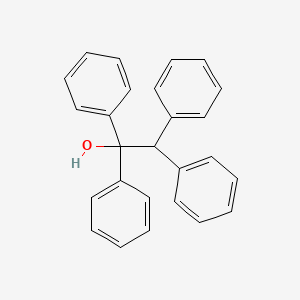
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
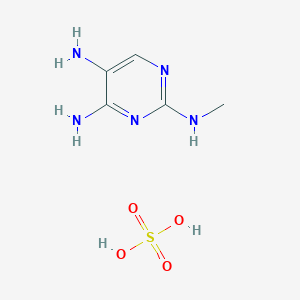
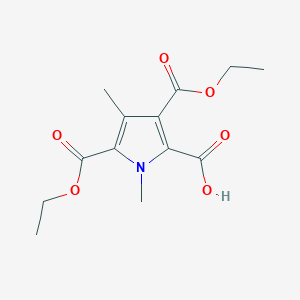
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)

